molecular formula C8H10BrNO4S B1523852 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide CAS No. 1305712-95-1

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide

Cat. No. B1523852
CAS RN: 1305712-95-1
M. Wt: 296.14 g/mol
InChI Key: LLHWXUKOROGFKV-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S and a molecular weight of 296.14 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is 1S/C8H10BrNO4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is a powder in physical form . The compound has a molecular weight of 296.14 . The storage temperature is room temperature .

Scientific Research Applications

Heavy Metal Detection

One significant application of sulfonamide derivatives is in the development of sensors for heavy metal detection. A study demonstrated the use of bis-sulfonamides, including compounds related to 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide, for fabricating glassy carbon electrodes as sensors for Co2+ ions. These sensors exhibited high sensitivity, stability, and electrochemical performance, highlighting their potential in environmental and healthcare fields to detect toxic pollutants (Sheikh et al., 2016).

Chromatographic Studies

Sulfonamide derivatives have been used to improve gas-liquid chromatographic analyses. Research involving N-dimethylaminomethylene derivatives of primary sulfonamides, including 3-bromo-5-cyanobenzenesulfonamide, has shown these compounds possess excellent chromatographic properties. This facilitates the detection of sulfonamides in biological samples, with methods achieving detection limits as low as 25 ppb (Vandenheuvel & Gruber, 1975).

Antibacterial and Anti-inflammatory Agents

Sulfonamide compounds have been synthesized for potential therapeutic applications, including antibacterial and anti-inflammatory treatments. Studies on new sulfonamides bearing the 1,4-benzodioxin ring revealed good inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Organic Synthesis and Catalysis

Sulfonamides, including N-halosulfonamide derivatives, have been employed as catalysts in organic synthesis, such as the one-pot synthesis of triazines under solvent-free conditions. These studies highlight the versatility of sulfonamides in promoting various chemical reactions, contributing to the development of new organic materials and pharmaceuticals (Ghorbani‐Vaghei et al., 2015).

Enzyme Inhibition for Alzheimer’s Disease

Research into sulfonamide derivatives has also focused on enzyme inhibitory activities relevant to diseases such as Alzheimer's. A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. Such compounds hold promise as lead structures for designing potent inhibitors to treat Alzheimer's disease (Abbasi et al., 2018).

Safety And Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-2,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHWXUKOROGFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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